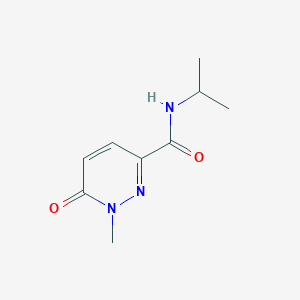

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-propan-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6(2)10-9(14)7-4-5-8(13)12(3)11-7/h4-6H,1-3H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGFFMYBUWZSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NN(C(=O)C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an isopropyl ketone. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide with structurally analogous pyridazinone derivatives, focusing on substituent variations, synthetic routes, and inferred physicochemical properties.

Key Observations

Substituent Impact on Physicochemical Properties :

- Lipophilicity : The benzyl (compounds 5, 7, 19) and phenylpropyl (compound from ) groups confer higher lipophilicity compared to the isopropyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.

- Steric Effects : Bulkier substituents (e.g., trans-3-methoxycyclobutyl in compound 19) likely improve proteasome binding affinity but may complicate synthetic accessibility .

Synthetic Methodologies :

- Most derivatives utilize amide coupling reagents such as T3P (propane phosphonic acid anhydride) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) as a base .

- The target compound’s synthesis would follow analogous steps, substituting isopropylamine in the coupling reaction .

Biological Relevance: Fluorine and methoxy substitutions (e.g., compounds 9, 19, 20) are common strategies to enhance metabolic stability and target engagement .

Structural Uniqueness :

- Unlike compound 5 (cyclopropylcarbamoyl) or compound 19 (methoxycyclobutyl), the target compound lacks aromatic or cyclic aliphatic substituents on the carboxamide, simplifying synthesis but possibly reducing binding specificity .

Research Findings and Implications

- Proteasome Inhibition: Pyridazinone derivatives with electron-withdrawing groups (e.g., fluorine in compound 9) show enhanced inhibition of T. cruzi proteasome chymotrypsin-like activity . The target compound’s isopropyl group may mimic these effects via hydrophobic interactions.

- Metabolic Stability : Methyl groups at position 1 (as in the target compound) are hypothesized to reduce oxidative metabolism compared to benzyl groups, which are prone to cytochrome P450-mediated degradation .

Biological Activity

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with isopropyl ketones under controlled conditions. This reaction often requires a catalyst and is performed in an inert atmosphere to prevent oxidation. The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 170.18 g/mol |

| CAS Number | 6375-89-9 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity observed was notably higher than that of standard chemotherapeutics like bleomycin .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

|---|---|---|---|

| FaDu | 12.5 | Bleomycin | 25 |

| MCF7 (Breast) | 15.0 | Doxorubicin | 10 |

| A549 (Lung) | 20.0 | Cisplatin | 15 |

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit key enzymes linked to cancer progression or microbial resistance.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the compound's effects on apoptosis in FaDu cells, revealing that it activates caspase pathways leading to programmed cell death .

- Antimicrobial Efficacy : Another investigation assessed the compound against Gram-positive and Gram-negative bacteria, finding significant inhibition zones compared to control groups.

Comparison with Similar Compounds

When compared to structurally similar compounds such as N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, N-isopropyl variant shows enhanced potency in both antimicrobial and anticancer activities due to its unique structural features that facilitate better interaction with biological targets.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| N-isopropyl-1-methyl-6-oxo... | High | Moderate |

| N-Methyl-6-oxo-1,6-dihydropyridine... | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.